4'-Chloro-2,4-dimethoxychalcone
Description
Properties
CAS No. |
18493-31-7 |
|---|---|
Molecular Formula |
C17H15ClO3 |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 |
InChI Key |
RIAYIRFYWCEXLV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol Condensation
The Claisen-Schmidt condensation between 4-chloro-2-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of alkali bases (e.g., NaOH, KOH) remains the most widely adopted method. In a representative procedure:
-
Molar ratio : 1:1 aldehyde-to-ketone ratio with 10–15% w/w KOH in methanol.
-
Reaction conditions : Reflux at 60–80°C for 6–12 hours under nitrogen atmosphere.
-
Workup : Acidification with HCl (pH 2–3), extraction with dichloromethane, and recrystallization in ethanol yield pale yellow crystals.
Key data :
This method’s limitations include prolonged reaction times and moderate yields due to competitive side reactions, such as aldol dimerization.
Aqueous-Phase Synthesis
Aqueous NaOH (10% w/v) at 90°C reduces environmental impact, achieving 72% yield in 4 hours. Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity.
Green Chemistry Approaches
Mechanochemical Grinding
Solvent-free grinding of 4-chloro-2-methoxybenzaldehyde and 4-methoxyacetophenone with solid KOH in a ball mill achieves 78% yield in 30 minutes. Advantages include:
Comparative performance :
| Method | Yield | Time |
|---|---|---|
| Traditional reflux | 75% | 8h |
| Mechanochemical | 78% | 0.5h |
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones, alcohol derivatives.
Substitution: Amino, thio, or alkoxy-substituted chalcones.
Scientific Research Applications
Mechanism of Action
The biological activity of 4’-Chloro-2,4-dimethoxychalcone is primarily attributed to its α,β-unsaturated carbonyl system, which makes it a reactive molecule capable of interacting with various biological targets. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparison of key analogs:
4'-Hydroxy-2,4-dimethoxychalcone
- Structure : Hydroxy group at 4'-position (ring B), methoxy at 2- and 4-positions (ring A).
- Bioactivity : Exhibits broad-spectrum antimicrobial activity, including anti-malarial (IC₅₀ ≤ 50 ppm) and anti-protozoal effects. The hydroxy group enhances electron donation, contributing to antioxidant capacity .
2',4'-Dichloro-4-hydroxy-3-methoxychalcone
- Structure : Dichloro substituents at 2' and 4' (ring B), hydroxy at 4 (ring A), and methoxy at 3 (ring A).
- Bioactivity: Demonstrates strong antioxidant activity (IC₅₀ = 26.10 ppm) due to the hydroxy group at position 3.
- Key Difference: Additional chloro and methoxy groups may confer resistance to enzymatic degradation compared to mono-substituted analogs .
4-Chloro-2'-hydroxychalcone (3) and 5'-Chloro-2'-hydroxychalcone (6)
- Structure : Chloro at 4 (ring A) or 5' (ring B) with a hydroxy at 2'.
- Bioactivity : Glycosylation of these compounds in fungal cultures modifies solubility and bioavailability. For example, glycosylation at C-2'' hydroxyl (I. fumosorosea KCH J2) reduces cytotoxicity while retaining antimicrobial effects .
- Key Difference : Positional isomerism (4- vs. 5'-chloro) alters electronic distribution, affecting interaction with bacterial enzymes .
Mechanistic Insights
- Chloro Substitution : Enhances electrophilicity, facilitating covalent interactions with microbial enzymes (e.g., bacterial topoisomerases) .
- Methoxy Groups: Improve metabolic stability by sterically hindering oxidative degradation. For example, 2,4-dimethoxy substitution in 4'-Hydroxy-2,4-dimethoxychalcone extends half-life in vivo compared to non-methoxy analogs .
- Hydroxy Groups : Critical for radical scavenging in antioxidants. The 4-hydroxy group in 2',4'-dichloro-4-hydroxy-3-methoxychalcone donates electrons via resonance stabilization .
Q & A
Q. What are the established synthetic routes for 4'-Chloro-2,4-dimethoxychalcone, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of substituted acetophenones and benzaldehydes. For example:
- Method : 2,4-Dimethoxyacetophenone reacts with 4-chlorobenzaldehyde in a NaOH/ethanol solution at room temperature .
- Optimization : Catalyst choice (e.g., iodine in DMSO for oxidative cyclization) and solvent polarity significantly affect yield. Lower temperatures (~25°C) minimize side reactions like retro-aldol condensation .
Q. Table 1: Key Reaction Parameters
| Parameter | Conditions | Impact on Yield |
|---|---|---|
| Catalyst | NaOH (base), I₂ (cyclization) | >60% with I₂ |
| Solvent | Ethanol (condensation), DMSO (I₂) | Polar aprotic solvents enhance cyclization |
| Temperature | Room temp (condensation), 80°C (I₂) | Higher temps reduce chalcone degradation |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural validation requires:
Q. What in vitro biological activities have been reported for this compound?
- Anti-protozoal : IC₅₀ values of 4.2–4.8 μM against Plasmodium falciparum strains D6 and W2 .
- Antimicrobial : Broad activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy/cl substituents) affect biological activity and target binding?
- Methoxy groups : Enhance lipophilicity and membrane penetration. 2,4-Dimethoxy substitution improves anti-angiogenic activity by inhibiting VEGF signaling in endothelial cells (e.g., HMEC-1) .
- Chlorine at 4' position : Increases electron-withdrawing effects, stabilizing interactions with EGFR’s ATP-binding pocket (binding energy: −7.67 kcal/mol) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Derivative | Target | Key Interaction |
|---|---|---|
| 4'-Cl-2,4-dimethoxy | EGFR (1M17) | H-bond with Met769, Thr766 |
| 3'-Br-2,4-dimethoxy | Angiogenesis | Blocks HMEC-1 neovascularization |
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetics : In ICR mice, oral administration (160 mg/kg) shows a short half-life (T₁/₂ = 1.94 h) and low AUC (384 ng·h/mL), suggesting poor bioavailability despite potent in vitro activity .
- Strategies : Use prodrug formulations (e.g., glycosylation) or nano-encapsulation to enhance solubility and systemic exposure.
Q. What computational approaches validate this compound as a tyrosine kinase inhibitor?
- Molecular docking : Autodock Vina simulations reveal strong binding to EGFR (PDB:1M17) with ΔG = −7.51 kcal/mol, comparable to erlotinib (−7.67 kcal/mol) .
- ADMET prediction : pkCSM analysis indicates low hepatotoxicity and high Caco-2 permeability, supporting further in vivo testing .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- HPLC-MS/MS : Use C18 columns with ESI+ ionization (m/z 285.1 → 153.0) for serum/plasma quantification .
- Calibration : Linear range of 1–500 ng/mL (R² > 0.99) with LOD = 0.3 ng/mL .
Q. How does this compound compare to natural analogs (e.g., 4'-hydroxy derivatives)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
